molecular formula C10H19N B11964269 1-(2-Ethyl-1-butenyl)-pyrrolidine CAS No. 66685-15-2

1-(2-Ethyl-1-butenyl)-pyrrolidine

Cat. No.: B11964269
CAS No.: 66685-15-2
M. Wt: 153.26 g/mol
InChI Key: NMCUYNPUEJQBIW-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1-butenyl)-pyrrolidine is a pyrrolidine derivative characterized by a substituted alkenyl chain at the nitrogen atom. Pyrrolidine derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, catalysis, and material science . For instance, compounds with extended unsaturated chains exhibit potent inhibition of potassium channels like hKCNK3, while aminoethyl-substituted derivatives serve as precursors for acetylcholinesterase (AChE) inhibitors .

Properties

CAS No.

66685-15-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-(2-ethylbut-1-enyl)pyrrolidine

InChI

InChI=1S/C10H19N/c1-3-10(4-2)9-11-7-5-6-8-11/h9H,3-8H2,1-2H3

InChI Key

NMCUYNPUEJQBIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=CN1CCCC1)CC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, pyrrolidine is treated with 2-ethyl-1-butenyl bromide in anhydrous acetonitrile under reflux conditions. Sodium hydride (50% dispersion in mineral oil) serves as the base, facilitating deprotonation and nucleophilic substitution. The molar ratio of pyrrolidine to alkylating agent is typically 1:1.1–1.5, with reaction times of 4–10 hours at 50–60°C. Post-reaction workup involves extraction with ethyl acetate, washing with ammonium sulfate, and chromatographic purification.

Key Data:

ParameterValueSource
SolventAnhydrous acetonitrile
BaseSodium hydride (50% dispersion)
Temperature50–60°C
Reaction Time4–10 hours
Yield (Analogous Reaction)60–70%

Challenges and Mitigation

Steric hindrance from the 2-ethyl group may reduce reaction efficiency. Patent CN106854171A highlights the use of polar aprotic solvents (e.g., dichloroethane) to enhance nucleophilicity. Additionally, incremental addition of the alkylating agent minimizes side reactions like oligomerization.

Vilsmeier-Haack Intermediate Formation

An alternative pathway leverages Vilsmeier-Haack chemistry to construct the pyrrolidine ring with pre-installed substituents. This approach, detailed in patent CN105837485A, involves annulation of 4-hydroxybutyraldehyde with ethylamine to form 1-ethylpyrrolidine intermediates.

Annulation and Functionalization

4-Hydroxybutyraldehyde reacts with ethylamine in a 1:0.8–1.5 molar ratio under acid catalysis (e.g., HCl or H₂SO₄) at reflux (4–10 hours). The resulting 1-ethylpyrrolidine undergoes subsequent alkylation with 2-ethyl-1-butenyl halides under basic conditions.

Example Protocol:

  • Annulation: 4-Hydroxybutyraldehyde (1 mol), ethylamine (1.2 mol), and HCl in toluene, refluxed for 8 hours.

  • Alkylation: Intermediate (1 mol), 2-ethyl-1-butenyl bromide (1.3 mol), and K₂CO₃ in DMF, stirred at 80°C for 12 hours.

Yield Comparison:

StepYieldSource
Annulation75–85%
Alkylation65–70%

Catalytic Hydrogenation of Nitromethylene Precursors

Patent CN106854171A describes the synthesis of nitromethylene-pyrrolidines via Vilsmeier intermediates, which can be adapted for this compound.

Vilsmeier Reaction and Nitromethane Coupling

1-Ethylpyrrolidone reacts with POCl₃ or SOCl₂ to form a Vilsmeier salt, which subsequently couples with nitromethane in methanol containing sodium methoxide. While this method targets nitromethylene derivatives, replacing nitromethane with 2-ethyl-1-butenyl Grignard reagents could theoretically yield the desired compound.

Critical Parameters:

  • Molar Ratios: 1-ethylpyrrolidone : POCl₃ : NaOMe : Nitromethane = 1 : 1.1 : 2.6 : 1.2.

  • Temperature: 0–10°C for Vilsmeier step; ambient for coupling.

Industrial-Scale Considerations

Industrial methods prioritize cost-effectiveness and minimal purification. Patent CN105837485A emphasizes one-pot annulation-alkylation sequences using recoverable solvents like toluene. Continuous-flow systems could enhance throughput, particularly for exothermic alkylation steps .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1-butenyl)-pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-ethyl-1-butenyl group to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Various N-substituted pyrrolidines.

Scientific Research Applications

1-(2-Ethyl-1-butenyl)-pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1-butenyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The 2-ethyl-1-butenyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Key Observations :

  • Alkenoyl vs. Aromatic Substituents: Alkenoyl-substituted pyrrolidines (e.g., 1-(octadeca-trienoyl)-pyrrolidine) exhibit stronger hKCNK3 inhibition than aromatic analogs like brachyamide A, likely due to enhanced membrane interaction from lipid-like chains .
  • Aminoethyl Functionalization: 1-(2-Aminoethyl)pyrrolidine serves as a scaffold for thiazolidin-4-one and thiazinan-4-one derivatives, which show moderate AChE inhibitory activity (IC₅₀ ~10–50 µM) .

Impact of Ring Modifications

Replacing pyrrolidine with other cyclic amines alters potency. For example:

  • D-Proline Substitution : Replacing pyrrolidine with D-proline in a related compound reduced potency 9-fold, highlighting the importance of pyrrolidine’s planar structure in target binding .

Stability and Degradation

  • 1-(2-Hydroxyethyl)pyrrolidone : Degrades into pyrrolidine and nitrosamines (e.g., NPYR) under oxidative conditions, raising safety concerns .
  • Alkenoyl-Substituted Derivatives: Exhibit higher stability in biological systems, as evidenced by reversible hKCNK3 inhibition in vitro .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethyl-1-butenyl)-pyrrolidine in academic laboratories?

A common approach involves alkylation of pyrrolidine with 2-ethyl-1-butenyl halides under controlled alkaline conditions. For example, reacting pyrrolidine with 1-bromo-2-ethyl-1-butene in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~150°C), followed by extraction with ethyl acetate and purification via column chromatography. This methodology is analogous to the synthesis of substituted pyrrolidines reported in the literature .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H and 13C NMR : To confirm the presence of the butenyl substituent and pyrrolidine ring protons (e.g., δ 5.2–5.8 ppm for olefinic protons, δ 2.5–3.5 ppm for N-alkylated pyrrolidine protons).
  • IR Spectroscopy : To identify C=C stretching (~1640 cm⁻¹) and N-alkylation signatures.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation. Reference protocols from analogous pyrrolidine derivatives, such as those in , which detail NMR assignments for structurally related compounds .

Q. How can researchers confirm the regiochemistry of the ethyl-butenyl substituent?

Nuclear Overhauser Effect (NOE) NMR experiments can spatially resolve the substituent’s position. For example, irradiation of the pyrrolidine N–H proton may enhance signals from adjacent butenyl protons. X-ray crystallography is definitive but requires high-purity crystals, as demonstrated in structural studies of similar N-alkylated pyrrolidines .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the butenyl group in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving the butenyl moiety. For instance, studies on Pd-catalyzed cross-coupling of unsaturated pyrrolidines (e.g., Heck or Suzuki reactions) use DFT to optimize ligand selection and reaction conditions .

Q. How can researchers address instability during synthetic steps involving the butenyl group?

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Low-Temperature Storage : Preserve intermediates at –20°C.
  • Stabilizers : Add radical inhibitors (e.g., BHT) during purification. These measures align with protocols for handling reactive alkenes in heterocyclic chemistry .

Q. What catalytic systems enable selective functionalization of the pyrrolidine ring without modifying the butenyl group?

Palladium catalysts with bulky ligands (e.g., Pd(PPh₃)₄) promote regioselective C–H activation on the pyrrolidine ring while leaving the butenyl group intact. This approach is validated in cross-coupling reactions of tert-butyl-protected pyrrolidines, as described in .

Q. How do steric and electronic effects of the ethyl-butenyl group influence nucleophilic substitution reactions?

The electron-withdrawing nature of the butenyl group reduces pyrrolidine’s basicity, altering its reactivity in SN2 reactions. Steric hindrance from the ethyl branch may slow kinetics, necessitating elevated temperatures or phase-transfer catalysts. Comparative kinetic studies of similar N-alkylpyrrolidines provide mechanistic insights .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for analogous compounds?

Variations in yields (e.g., 70–93% for similar alkylations) may arise from differences in solvent purity, base strength, or reaction time. Systematic replication of methods from and , coupled with controlled parameter adjustments (e.g., temperature gradients), can identify optimal conditions .

Q. What experimental controls are critical for reproducibility in catalytic applications?

  • Blank Reactions : Exclude catalysts to confirm their necessity.
  • Isotope Labeling : Track reaction pathways (e.g., deuterated solvents).
  • Substrate Scope Analysis : Test with structurally diverse analogs. These controls are standard in methodologies for transition-metal-catalyzed reactions .

Methodological Tables

Q. Table 1: Common Synthetic Conditions for N-Alkylated Pyrrolidines

Reaction TypeReagents/ConditionsKey ObservationsReference
AlkylationK₂CO₃, DMF, 150°C, 20 hHigh yield (~90%) with polar solvents
Cross-CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane, 80°CLigand bulkiness enhances selectivity
OxidationDess–Martin periodinane, CH₂Cl₂, RTSelective oxidation of allylic C–H

Q. Table 2: Spectroscopic Data for Pyrrolidine Derivatives

Compound Feature1H NMR (δ, ppm)13C NMR (δ, ppm)Technique Validation
Pyrrolidine N–CH₂2.5–3.5 (m)45–55Matches
Butenyl C=C5.2–5.8 (m)120–130IR: 1640 cm⁻¹ (C=C)

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